![molecular formula C19H17ClN6 B2510977 4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-67-6](/img/structure/B2510977.png)
4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
The compound “4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a one-pot multi-component cyclocondensation reaction . This process was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds . It is similar to the structure of purines, which are part of the structure of DNA and RNA .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include a one-pot multi-component cyclocondensation reaction . This reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound. For example, one compound was reported to have a yield of 75%, a melting point of 195–196 °C, and a molecular weight of 456.2 .Scientific Research Applications
Antiviral Activity
The compound has been associated with antiviral activity. In particular, it has been found to possess certain anti-tobacco mosaic virus activity .
Anticancer Activity
The compound has shown potential as a cancer therapeutic. It has been found to inhibit the growth of certain cancer cell lines .
Inhibition of SGK1
The compound, also known as GSK 650394, is a serum- and glucocorticoid-regulated kinase 1 (SGK1) inhibitor. It displays >30-fold selectivity over Akt and other related kinases. It has been found to inhibit androgen-stimulated growth of LNCaP cells, a human prostate carcinoma cell line .
Antimicrobial Activity
The compound has been associated with antimicrobial activity. It has been found to be effective against certain bacterial species .
Antifungal Activity
The compound has also been associated with antifungal activity. It has been found to be effective against certain fungal species .
Antitubercular Activity
The compound has been associated with antitubercular activity. It has been found to be effective against certain strains of tuberculosis .
Safety And Hazards
While specific safety and hazard information for “4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine” is not available, it’s important to handle all chemical compounds with care. Avoid contact with eyes, skin, and mucous membranes, and wear protective clothing when handling these products .
properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6/c1-12-4-3-5-15(10-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-14-8-6-13(20)7-9-14/h3-11H,1-2H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPNNDZTDJIQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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